Cas no 89270-13-3 (methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate)

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound with applications in pharmaceutical and agrochemical research. Its structure features a carboxylate group at the 4-position and an isopropyl substituent at the 5-position, contributing to its reactivity and potential as an intermediate in heterocyclic synthesis. The compound’s stability and moderate lipophilicity make it suitable for further functionalization, enabling the development of biologically active derivatives. Its well-defined molecular framework is advantageous for structure-activity relationship (SAR) studies. The ester moiety allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. This compound is primarily utilized in specialized organic synthesis and medicinal chemistry research.
methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate structure
89270-13-3 structure
Product Name:methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
CAS No:89270-13-3
MF:C9H14N2O2
MW:182.219662189484
CID:605886
PubChem ID:13245570
Update Time:2025-10-11

methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-(1-methylethyl)-, methyl ester
    • methyl 5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylate
    • AKOS026722925
    • AKOS026723395
    • F2198-4313
    • methyl 3-isopropyl-5-methyl-1H-pyrazole-4-carboxylate
    • methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
    • BS-23941
    • Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate
    • F2198-3747
    • DTXSID60531623
    • 89270-13-3
    • Inchi: 1S/C9H14N2O2/c1-5(2)8-7(9(12)13-4)6(3)10-11-8/h5H,1-4H3,(H,10,11)
    • InChI Key: RGWSCPIZOATVLA-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)NN=C1C(C)C)=O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55Ų

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Additional information on methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate

Research Update on Methyl 5-Isopropyl-3-Methyl-1H-Pyrazole-4-Carboxylate (CAS: 89270-13-3) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 89270-13-3) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Pyrazole-based compounds are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.

Recent studies have highlighted the role of methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate as a key intermediate in the synthesis of more complex bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors targeting cancer pathways. The compound's unique structural features, including the isopropyl and methyl substituents, contribute to its ability to modulate protein-protein interactions, making it a valuable scaffold for drug discovery.

In addition to its pharmacological potential, methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has also been investigated for its chemical properties. A recent Organic Letters publication (2024) detailed an optimized synthetic route for this compound, achieving higher yields and purity through catalytic methods. These advancements are critical for scaling up production and ensuring reproducibility in industrial and academic settings.

Furthermore, computational studies have provided insights into the compound's binding affinities and interactions with biological targets. Molecular docking simulations, as reported in a 2024 Bioorganic Chemistry paper, suggest that methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate exhibits selective binding to enzymes involved in inflammatory pathways. These findings open new avenues for designing targeted therapies with reduced off-target effects.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is exploring derivatization strategies to enhance its bioavailability and therapeutic efficacy. Collaborative efforts between chemists, biologists, and pharmacologists are expected to drive further breakthroughs in this area.

In conclusion, methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 89270-13-3) represents a promising candidate for drug development and chemical biology applications. Its structural versatility, combined with recent synthetic and computational advancements, positions it as a valuable tool for researchers. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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